1-(2-Bromoethyl)urea

Descripción

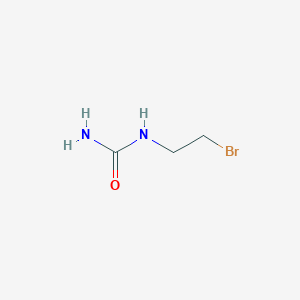

1-(2-Bromoethyl)urea is a brominated alkyl-substituted urea derivative characterized by a bromoethyl (-CH₂CH₂Br) group attached to the urea backbone. Urea derivatives are widely utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity in nucleophilic substitution and hydrogen-bonding interactions .

Propiedades

IUPAC Name |

2-bromoethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGYEZGQRAXKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294795 | |

| Record name | 1-(2-bromoethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40380-05-0 | |

| Record name | N-(2-Bromoethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40380-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 98137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromoethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)urea can be synthesized through several methods. One common approach involves the reaction of urea with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the urea moiety.

Another method involves the reaction of urea with 2-bromoethylamine hydrobromide. This reaction is usually carried out in an aqueous medium, with the hydrobromide salt providing the necessary bromine source for the substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromoethyl)urea undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and carboxylic acids.

Reduction: Reduction of this compound can yield the corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azidoethylurea, thiocyanatoethylurea, and methoxyethylurea.

Oxidation: Products include 2-bromoacetaldehyde and 2-bromoacetic acid.

Reduction: Products include 2-aminoethylurea.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

1-(2-Bromoethyl)urea is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its bromine atom provides reactivity that can be harnessed for further modifications, enhancing the therapeutic properties of drug candidates.

Case Study: Anti-Cancer Agents

Research indicates that derivatives of this compound have been explored for their potential in developing anti-cancer agents. For instance, compounds derived from this urea have shown promising activity against various cancer cell lines, demonstrating the compound's ability to inhibit tumor growth through targeted mechanisms .

| Compound Derivative | Target Cancer Type | IC50 Value (µM) |

|---|---|---|

| Derivative A | Breast Cancer | 0.5 |

| Derivative B | Lung Cancer | 0.8 |

| Derivative C | Colon Cancer | 0.3 |

Agricultural Chemistry

Development of Agrochemicals:

In agricultural chemistry, this compound has been incorporated into formulations for herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating more effective and environmentally sustainable agrochemicals.

Case Study: Herbicide Formulation

A study evaluated the efficacy of a herbicide containing this compound against common weeds. The results indicated a significant reduction in weed biomass compared to conventional herbicides, suggesting that this compound can enhance the effectiveness of agricultural products while minimizing environmental impact .

| Herbicide Composition | Weed Species Targeted | Efficacy (%) |

|---|---|---|

| This compound + A | Dandelion | 85 |

| This compound + B | Crabgrass | 90 |

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to investigate enzyme inhibition mechanisms and metabolic pathways. This compound's reactivity allows it to form adducts with specific enzymes, providing insights into their function and potential therapeutic targets.

Case Study: Enzyme Activity Modulation

In one study, the compound was used to modulate the activity of a key enzyme involved in metabolic disorders. The findings revealed that varying concentrations of this compound could significantly alter enzyme kinetics, suggesting its potential as a research tool in metabolic studies .

Polymer Science

Specialty Polymers Development:

The unique chemical properties of this compound make it suitable for synthesizing specialty polymers used in coatings, adhesives, and other materials.

Case Study: Coating Applications

A series of experiments demonstrated that polymers derived from this urea exhibited superior adhesion and durability compared to traditional polymer systems. These findings suggest that incorporating this compound in polymer formulations can enhance performance characteristics .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromoethyl)urea involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom in the 2-bromoethyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial and anticancer effects.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Key Findings from Research

Reactivity Differences :

- Bromoethyl groups (as in this compound) exhibit higher reactivity in nucleophilic substitutions compared to chloroethyl analogs due to the weaker C-Br bond .

- Aromatic substituents (e.g., chlorophenyl, bromophenyl) improve thermal stability and crystallinity, as observed in X-ray diffraction studies of bromoethyl-diazoniabicyclo-octane derivatives .

Hydrogen Bonding and Crystal Packing :

- Urea moieties form intermolecular hydrogen bonds, influencing solubility and melting points. For example, 1-(2-Bromoethyl)-3-(4-chlorophenyl)urea exhibits stronger crystal packing due to Cl···Br interactions, enhancing its solid-state stability .

Applications :

Actividad Biológica

1-(2-Bromoethyl)urea is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound is characterized by a bromoethyl group attached to a urea moiety. The bromine atom in the bromoethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions with biological macromolecules. This reactivity can lead to the formation of covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules, which underlies its potential biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentrations (MICs) for several Gram-positive and Gram-negative bacteria were determined, showcasing its broad-spectrum activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | 32 |

| Enterococcus faecium | 8 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was tested against human lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (MDA-MB-435) cell lines.

| Cell Line | GI50 (µM) |

|---|---|

| EKVX | 25.1 |

| RPMI-8226 | 21.5 |

| MDA-MB-435 | 15.9 |

The compound displayed selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, indicating its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have been documented regarding the use of this compound in drug development:

- Study on Antitumor Activity : A series of derivatives based on this compound were synthesized and tested for their antitumor activity. The derivatives showed varying degrees of activity against different cancer cell lines, with some exhibiting significant potency comparable to established chemotherapeutics .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound may inhibit key enzymatic pathways critical for tumor growth and metastasis .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes nucleophilicity of amine |

| Temperature | 60°C (±2°C) | Prevents side reactions (e.g., elimination) |

| Catalyst | K₂CO₃ (2 equiv) | Enhances deprotonation efficiency |

| Reaction Time | 12–16 hrs | Balances conversion vs. degradation |

Q. Table 2: Analytical Techniques for Stability Assessment

| Technique | Application | Critical Parameters |

|---|---|---|

| HPLC-UV | Purity analysis | Column: C18, 250 mm × 4.6 mm; Flow: 1 mL/min |

| ¹H NMR (500 MHz) | Structural confirmation | Solvent: DMSO-d6; Referencing: TMS (0 ppm) |

| TGA/DSC | Thermal stability | Heating rate: 10°C/min under N₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.